2-(1H-Imidazol-1-yl)ethanol
Overview
Description
2-(1H-Imidazol-1-yl)ethanol is a slightly yellow to yellow liquid or solid . It is an important intermediate in the synthesis of nitric acid miconazole, econazole nitrate, and other imidazoles such as antifungal drugs and fruit antistaling agent antifungal drugs .
Synthesis Analysis
The synthesis of 2-(1H-Imidazol-1-yl)ethanol involves the reaction of chloro-1-(2,4’-dichlorophenyl) ethanol with DMF. The reaction is controlled at 50-55°C, and after the drip terminates, it is incubated for 1 hour. The temperature is then raised to 110-115°C and maintained for 4 hours. After the reaction terminates, it is cooled to 60°C, water is added, and it is further cooled to room temperature. Centrifuging yields the product .Molecular Structure Analysis
The molecular formula of 2-(1H-Imidazol-1-yl)ethanol is C5H8N2O, and its molecular weight is 112.13 . The SMILES string representation is CN1C=CN=C1CCO .Physical And Chemical Properties Analysis
2-(1H-Imidazol-1-yl)ethanol is a liquid at 20°C . It has a boiling point of 206°C at 20 mmHg . It has a specific gravity of 1.16 at 20/20°C . It is soluble in water, with a solubility of more than 100 g/l . It is also soluble in methanol and ethanol .Scientific Research Applications
Enantioseparation and Chromatography
- Enantioseparation : 2-(1H-imidazole-1-yl)-1-naphthalene-2-yl)ethanol esters demonstrate significant enantioseparation properties. This is particularly evident when using a silica-based cellulose tris(3,5-dimethylphenylcarbamate) column in chromatography. The study highlights the impact of alcohol structure and concentration in the mobile phase on enantioseparation, emphasizing the unique role of the imidazole ring and ester functional group in these esters (Karakurt, Saraç, & Dalkara, 2012).
Synthesis of Imidazole Derivatives
- Synthesis of Imidazole Derivatives : Research shows that 2-(1H-imidazole-1-yl)ethanol is instrumental in synthesizing various imidazole derivatives. These derivatives are characterized using various spectroscopic methods, indicating broad applicability in chemical synthesis (Rajkumar, Kamaraj, & Krishnasamy, 2015).
Catalysis in Chemical Reactions
- N-Heterocyclic Carbenes : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are found to be efficient catalysts in transesterification reactions involving 2-(1H-imidazole-1-yl)ethanol. These reactions are significant in the formation of various esters and highlight the role of imidazole derivatives in catalysis (Grasa, Kissling, & Nolan, 2002).
Corrosion Inhibition
- Copper Corrosion Inhibition : A study shows that imidazoline derivatives, including 2-(1H-imidazole-1-yl)ethanol, effectively inhibit copper corrosion in phase change materials (PCM). The inhibition efficiency reaches over 70%, demonstrating the compound's potential as a sustainable corrosion inhibitor (Zhao et al., 2020).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The crystal structure of compounds involving 2-(1H-imidazole-1-yl)ethanol is extensively studied, revealing insights into molecular conformations and hydrogen bond networks. This provides a deeper understanding of the structural properties of imidazole derivatives (Mohamed et al., 2013).
Safety And Hazards
2-(1H-Imidazol-1-yl)ethanol is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Future Directions
Imidazole derivatives, including 2-(1H-Imidazol-1-yl)ethanol, have a broad range of applications and are used in a variety of fields, including pharmaceuticals, agrochemicals, and other industries . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility . Therefore, future research may focus on developing new synthesis methods and exploring new applications for 2-(1H-Imidazol-1-yl)ethanol and other imidazole derivatives.
properties
IUPAC Name |
2-imidazol-1-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSDWLOANMAILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058616 | |
Record name | Imidazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-yl)ethanol | |
CAS RN |
1615-14-1 | |
Record name | Imidazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1615-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-HYDROXYETHYL)IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y44AGE980 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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